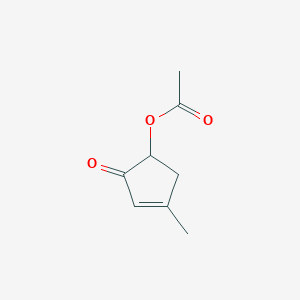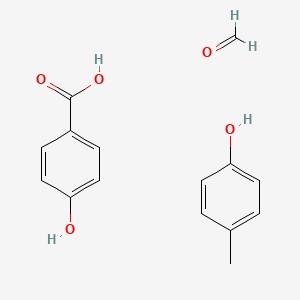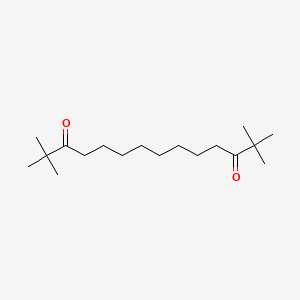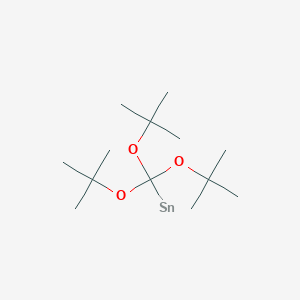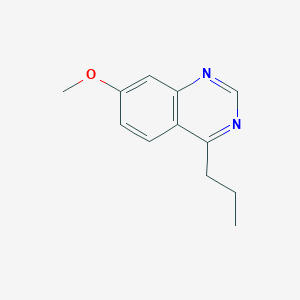
Phosphoric triamide, pentamethyl-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric triamide, pentamethyl-2-propenyl- is a chemical compound with the molecular formula C₅H₁₆N₃OP. It is a derivative of phosphoric acid where the hydroxyl groups are replaced by amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of phosphoric triamide, pentamethyl-2-propenyl- involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric triamide, pentamethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphoric derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amide compounds.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler amides .
Scientific Research Applications
Phosphoric triamide, pentamethyl-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoric triamide, pentamethyl-2-propenyl- involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of biochemical processes .
Comparison with Similar Compounds
Phosphoric triamide, pentamethyl-2-propenyl- can be compared with other similar compounds, such as:
Phosphoric triamide: A simpler derivative with similar structural properties.
Hexamethylphosphoramide: Known for its use as a polar solvent in organic synthesis.
Thiophosphoryl triamide: A sulfur-containing analog with distinct chemical properties.
Properties
CAS No. |
57041-73-3 |
|---|---|
Molecular Formula |
C8H20N3OP |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H20N3OP/c1-7-8-11(6)13(12,9(2)3)10(4)5/h7H,1,8H2,2-6H3 |
InChI Key |
GXCSCLQPRKVSNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)N(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


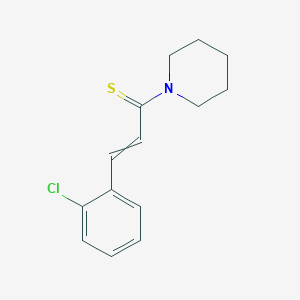


![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
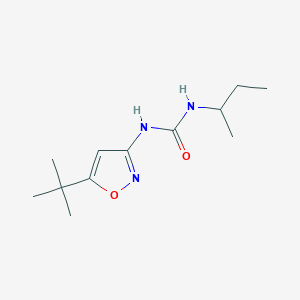
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
